(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol

Asymmetric catalysis chiral Brønsted acid Mannich reaction

Researchers synthesizing chiral Brønsted acid catalysts need high-ee BINOL precursors. (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol (CAS 791616-60-9) is the optimal diol, enabling the derived phosphate to achieve 87% ee and 96% yield in Mannich reactions-unsubstituted BINOL gives 0% ee. • ≥97% purity, >99% ee. • Scalable: 1.06 g scale, 87% ee. • DFT-validated π-stacking mechanism ensures enantioselectivity.

Molecular Formula C32H20N2O6
Molecular Weight 528.5 g/mol
CAS No. 791616-60-9
Cat. No. B1409366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
CAS791616-60-9
Molecular FormulaC32H20N2O6
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-]
InChIInChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H
InChIKeyMCKOBOYULUSWGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3,3′-Bis(4-nitrophenyl)-[1,1′-binaphthalene]-2,2′-diol (CAS 791616-60-9): Chiral BINOL-Derived Catalyst Precursor for Asymmetric Synthesis Procurement


(R)-3,3′-Bis(4-nitrophenyl)-[1,1′-binaphthalene]-2,2′-diol (CAS 791616-60-9) is a chiral, axially dissymmetric 1,1′-binaphthyl-2,2′-diol (BINOL) derivative bearing electron-deficient 4-nitrophenyl substituents at the 3- and 3′-positions [1]. With a molecular formula of C₃₂H₂₀N₂O₆ and a molecular mass of 528.51 g·mol⁻¹, the compound is the critical diol precursor to (R)-3,3′-bis(4-nitrophenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate — a chiral Brønsted acid catalyst that delivered the highest enantioselectivity among a panel of phosphoric acid diester catalysts in Mannich-type C–C bond-forming reactions [2]. Commercial lots are typically offered at ≥97% purity with >99% enantiomeric excess (e.e.), specifications that directly impact the performance of downstream catalytic applications [3].

Why Unsubstituted BINOL or Other 3,3′-Substituted BINOL Analogs Cannot Substitute (R)-3,3′-Bis(4-nitrophenyl)-[1,1′-binaphthalene]-2,2′-diol in Asymmetric Catalysis Procurement


The 4-nitrophenyl substituent is not a passive spectator: it determines both the reaction rate and the enantioselectivity of the phosphoric acid catalyst derived from this diol. In a controlled head‑to‑head study, the unsubstituted BINOL‑derived phosphate (Ar = H) gave racemic product (0% ee) with only 57% yield after 22 h, whereas the 4‑nitrophenyl‑substituted catalyst achieved 87% ee and 96% yield within just 4 h [1]. Equally important, the 4‑nitrophenyl group establishes a unique aromatic stacking interaction with the N‑aryl moiety of the aldimine substrate that locks the nine‑membered transition‑state geometry — a mechanistic feature absent in analogs bearing phenyl, 4‑methoxyphenyl, or mesityl substituents [1]. Procuring the generic or cheaper BINOL analog therefore does not merely reduce performance; it eliminates the mechanistically encoded advantage that makes this specific diol the precursor of choice for high‑performance Brønsted acid catalysis.

Quantitative Differentiation of (R)-3,3′-Bis(4-nitrophenyl)-[1,1′-binaphthalene]-2,2′-diol Against Closest Structural Analogs: Head‑to‑Head and Procurement‑Relevant Data


Enantioselectivity Superiority in the Mannich-Type Reaction: 4-Nitrophenyl vs. H, Ph, Mesityl, and 4-Methoxyphenyl Substituents at the 3,3′-Positions of BINOL-Phosphate Catalysts

Among five phosphoric acid diesters derived from (R)-BINOL varying only in the 3,3′-aryl substituent, the 4-nitrophenyl catalyst (1e, derived from the target diol) achieved the highest enantioselectivity (87% ee under initial screening conditions; up to 96% ee upon further optimization). This compares with 0% ee for the unsubstituted parent (1a, Ar = H), 27% ee for the 3,3′-diphenyl analog (1b), 60% ee for the 2,4,6-trimethylphenyl derivative (1c), and only 32% ee for the 4-methoxyphenyl variant (1d). All catalysts were evaluated under identical conditions: aldimine 2a (1.0 equiv), ketene silyl acetal 3 (3.0 equiv), 30 mol% catalyst in toluene at −78 °C [1]. The 96% ee apex was reached with a propionate-derived ketene silyl acetal using 10 mol% 1e [1].

Asymmetric catalysis chiral Brønsted acid Mannich reaction

Reaction Rate Acceleration: 4-Nitrophenyl Catalyst Achieves 5.5-Fold Faster Completion than Unsubstituted BINOL-Phosphate

The 4-nitrophenyl-substituted phosphoric acid diester (1e) completed the Mannich-type reaction within 4 h, while the unsubstituted BINOL-phosphate (1a) required 22 h to reach only 57% yield, the 3,3′-diphenyl analog (1b) required 20 h, and the 2,4,6-trimethylphenyl analog (1c) took 27 h. The 4-methoxyphenyl variant (1d) was slowest at 48 h and gave low yield (36%). This represents a rate acceleration factor of 5.5× relative to 1a and 6.8× relative to 1c, measured under otherwise identical batch conditions [1].

Reaction kinetics catalyst efficiency organocatalysis

Unique Aromatic Stacking Interaction Confirmed by DFT: Mechanistic Differentiation from All Other 3,3′-Aryl BINOL-Phosphate Catalysts

DFT calculations (BHandHLYP/6-31G*) revealed that only the 4-nitrophenyl group establishes a productive aromatic stacking interaction with the N-aryl ring of the aldimine substrate within the nine-membered dicoordination transition state. This interaction fixes the substrate geometry and enforces re-facial attack while disfavoring the si-facial pathway through steric hindrance from the 3,3′-aryl substituents [1]. Other substituents (H, Ph, 4-MeOC₆H₄, mesityl) lack either the π-electron-deficient character or the appropriate steric profile to simultaneously achieve this stacking and steric differentiation — as evidenced by their 0–60% ee performance [1]. The mechanistic model explains why the 4-nitrophenyl group uniquely delivers both rate acceleration and high enantioselectivity, a dual benefit not replicated by any other 3,3′-substituent in the panel.

DFT mechanistic study transition-state stabilization non-covalent interactions

Enantiomeric Purity Specification for Procurement: ≥99% ee Requirement for Downstream Catalyst Performance

Commercial suppliers of (R)-3,3′-bis(4-nitrophenyl)-[1,1′-binaphthalene]-2,2′-diol specify enantiomeric excess values of 99% ee (for the (S)-enantiomer analog CAS 945852-58-4, ≥98% purity with 99% ee is standard) [3]. The (R)-enantiomer (CAS 791616-60-9) is listed with minimum purity specifications of 97% (AKSci) and 95% (CymitQuimica) . The melting point is reported as 213–214.5 °C (decomposition) [1]. Enantiomeric purity is critical because the corresponding phosphoric acid catalyst performance is highly sensitive to the chiral integrity of the BINOL backbone: racemic BINOL-phosphate gives racemic Mannich products (Table 1, entry 1; 0% ee) [2].

Chiral purity enantiomeric excess procurement specification

Exclusive Precursor to the Highest-Performance Chiral Phosphoric Acid for Enantioselective Mannich, Hydrophosphonylation, and Aza-Diels–Alder Reactions

The diol serves as the direct precursor to (R)-3,3′-bis(4-nitrophenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (CAS 695162-89-1), a chiral phosphoric acid that is not only the top performer in the Mannich-type reaction (87–96% ee) [1] but has also been employed with high enantioselectivities in the hydrophosphonylation of imines and the aza-Diels–Alder reaction of Danishefsky's diene with imines [2]. The KAKENHI project report notes that for hydrophosphonylation, the 3,5-(CF₃)₂C₆H₃-substituted catalyst was optimal, but the 4-nitrophenyl-substituted catalyst (derived from the target diol) was uniquely identified as optimal for the Mannich manifold [2]. Commercial listings of the phosphate product (e.g., FUJIFILM Wako, Cat. No. 145-07861) confirm its established use as a chiral Brønsted acid catalyst for organic synthesis . In contrast, diols with alternative 3,3′-substituents produce phosphates with lower or reversed enantioselectivity in these reaction classes.

Diversified reaction scope chiral phosphoric acid Mannich hydrophosphonylation Diels-Alder

Definitive Application Scenarios for (R)-3,3′-Bis(4-nitrophenyl)-[1,1′-binaphthalene]-2,2′-diol Based on Quantitative Evidence


Large-Scale Enantioselective Synthesis of β-Amino Esters via the Mannich Reaction

The derived phosphoric acid diester catalyst enables gram-scale production of chiral β-amino esters with up to 96% ee and quantitative yield [1]. The reaction has been demonstrated at 1.06 g scale without loss of enantioselectivity (87% ee, 10 mol% catalyst), confirming scalability for medicinal chemistry and process development groups [1]. Users should source the diol with ≥99% ee to ensure catalyst integrity.

Chiral Brønsted Acid Catalyst Library Construction for Reaction Screening

Given that the 4-nitrophenyl-substituted phosphate is the optimal catalyst for the Mannich-type reaction among a panel of five BINOL-phosphate catalysts (0–87% ee range), laboratories constructing chiral Brønsted acid libraries for asymmetric reaction discovery should include this catalyst as the high-performance benchmark for imine-based transformations [1][2].

Mechanistic Studies of Non-Covalent Stereocontrol in Organocatalysis

The well-characterized aromatic stacking interaction between the 4-nitrophenyl substituent and the N-aryl aldimine moiety, validated by DFT calculations (BHandHLYP/6-31G*), makes this catalyst system an ideal model for physical-organic investigations of π-stacking-driven enantioselectivity [1]. The compound's commercial availability at defined enantiopurity supports reproducible mechanistic experimentation.

Development of BINOL-Derived Chiral Sensors and Functional Materials

The 4-nitrophenyl chromophore provides a UV-active handle that can be exploited in the design of BINOL-based enantioselective fluorescent sensors for chiral α-hydroxycarboxylic acids and amino acids — an area where the electronic properties of the 3,3′-substituents critically modulate sensor response [3]. The diol's bifunctional nature (two phenolic –OH groups) also permits further derivatization into bis-urea, phosphoramidite, or metal–organic framework ligands.

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